5,5'-Di(tetracen-2-yl)-2,2'-bithiophene
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Overview
Description
(6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one: is a heterocyclic compound that belongs to the oxadiazinone family This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized using acetic anhydride to yield the desired oxadiazinone compound. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The oxadiazinone ring can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxadiazinone derivatives with additional oxygen functionalities.
Reduction: Reduced oxadiazinone compounds with altered ring structures.
Substitution: Substituted oxadiazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is used as a building block in organic synthesis. Its unique ring structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
2-Methyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the methyl group, affecting its stability and biological activity.
2-Methyl-6-phenyl-4H-1,3,4-thiadiazin-5(6H)-one: Contains a sulfur atom instead of oxygen, leading to distinct chemical behavior.
Uniqueness: (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity. These substituents also contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activity.
Properties
CAS No. |
844633-96-1 |
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Molecular Formula |
C44H26S2 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2-tetracen-2-yl-5-(5-tetracen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C44H26S2/c1-3-7-29-19-39-25-35-23-33(11-9-31(35)21-37(39)17-27(29)5-1)41-13-15-43(45-41)44-16-14-42(46-44)34-12-10-32-22-38-18-28-6-2-4-8-30(28)20-40(38)26-36(32)24-34/h1-26H |
InChI Key |
MKIIVQIOZYTIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C5=CC=C(S5)C6=CC=C(S6)C7=CC8=CC9=CC1=CC=CC=C1C=C9C=C8C=C7 |
Origin of Product |
United States |
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